![molecular formula C15H14N4O B12117529 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide CAS No. 306290-42-6](/img/structure/B12117529.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamid: ist eine Verbindung, die zur Klasse der Triazolderivate gehört. Triazole sind fünfringige heterocyclische Verbindungen, die drei Stickstoffatome enthalten. Diese spezielle Verbindung besitzt einen benzo-kondensierten Triazolring und eine Acetamidgruppe, die an eine Tolyl-(Methylphenyl)-Einheit gebunden ist. Triazolderivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der pharmazeutischen Chemie, Landwirtschaft und Materialwissenschaft weit verbreitet eingesetzt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamid umfasst typischerweise die folgenden Schritte:
Bildung des Triazolrings: Der Triazolring kann mit einer „Click“-Reaktion synthetisiert werden, die die Cycloaddition eines Azids und eines Alkins beinhaltet. Diese Reaktion ist sehr effizient und kann unter milden Bedingungen durchgeführt werden.
Anlagerung der Acetamidgruppe: Die Acetamidgruppe kann durch Reaktion des Triazolderivats mit einem geeigneten Acylierungsmittel wie Essigsäureanhydrid oder Acetylchlorid in Gegenwart einer Base wie Pyridin eingeführt werden.
Einführung der Tolylgruppe: Die Tolylgruppe kann durch eine Substitutionsreaktion eingeführt werden, bei der das Triazol-Acetamid-Zwischenprodukt mit einem Tolylhalogenid (z. B. m-Tolylchlorid) in Gegenwart einer Base wie Kaliumcarbonat umgesetzt wird.
Industrielle Produktionsmethoden
Die industrielle Produktion von 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamid kann kontinuierliche Verfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Diese Prozesse nutzen häufig automatisierte Reaktoren und optimierte Reaktionsbedingungen, um eine gleichmäßige Produktqualität und Skalierbarkeit zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a “click” reaction, which involves the cycloaddition of an azide and an alkyne. This reaction is highly efficient and can be carried out under mild conditions.
Attachment of the Acetamide Group: The acetamide group can be introduced by reacting the triazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.
Introduction of the Tolyl Group: The tolyl group can be introduced through a substitution reaction, where the triazole-acetamide intermediate is reacted with a tolyl halide (e.g., m-tolyl chloride) in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Tolylgruppe, eingehen, was zur Bildung von Benzoesäurederivaten führt.
Reduktion: Reduktionsreaktionen können den Triazolring betreffen, was möglicherweise zur Bildung von Dihydrotriazolderivaten führt.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Acetamid- oder Tolylgruppe durch andere funktionelle Gruppen ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) können verwendet werden.
Substitution: Nucleophile Substitutionsreaktionen erfordern oft Basen wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K2CO3).
Hauptprodukte
Oxidation: Benzoesäurederivate.
Reduktion: Dihydrotriazolderivate.
Substitution: Verschiedene substituierte Triazolderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Pharmazeutische Chemie: Die Verbindung wird auf ihr Potenzial als Antikrebsmittel untersucht, wobei einige Derivate eine inhibitorische Aktivität gegen Krebszelllinien zeigen.
Materialwissenschaft: Triazolderivate werden aufgrund ihrer halbleitenden Eigenschaften bei der Entwicklung von organischen Feldeffekttransistoren (OFETs) eingesetzt.
Landwirtschaft: Triazolverbindungen werden auf ihre fungiziden und herbiziden Aktivitäten untersucht, die zum Pflanzenschutz beitragen.
Wirkmechanismus
Der Wirkmechanismus von 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:
Beteiligte Signalwege: Die Verbindung kann Signalwege modulieren, die mit oxidativem Stress, Entzündungen und Zellzyklusregulation zusammenhängen.
Wirkmechanismus
The mechanism of action of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and apoptosis, leading to its potential anticancer effects.
Pathways Involved: The compound can modulate signaling pathways related to oxidative stress, inflammation, and cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(2H-1,2,3-triazol-2-yl)benzoesäure: Ein weiteres Triazolderivat mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen funktionellen Gruppen.
4-(1H-1,2,4-triazol-1-yl)benzoesäure: Eine Triazolverbindung mit einem anderen Substitutionsschema am Benzolring.
2,6-Bis(1,2,3-triazol-4-yl)pyridin: Ein tridentater Ligand, der in der Koordinationschemie verwendet wird.
Einzigartigkeit
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamid ist einzigartig aufgrund seiner spezifischen Kombination aus einem benzo-kondensierten Triazolring, einer Acetamidgruppe und einer Tolyleinheit
Eigenschaften
CAS-Nummer |
306290-42-6 |
|---|---|
Molekularformel |
C15H14N4O |
Molekulargewicht |
266.30 g/mol |
IUPAC-Name |
2-(benzotriazol-1-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14N4O/c1-11-5-4-6-12(9-11)16-15(20)10-19-14-8-3-2-7-13(14)17-18-19/h2-9H,10H2,1H3,(H,16,20) |
InChI-Schlüssel |
GCADHEHQOHYNNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=N2 |
Löslichkeit |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


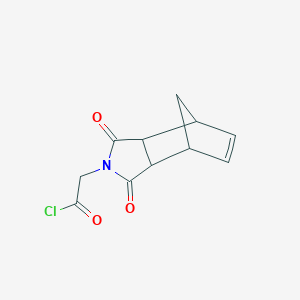
![Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12117452.png)

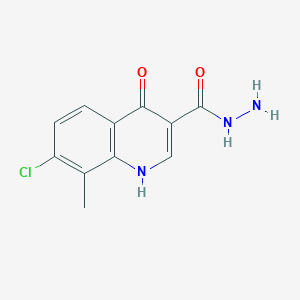
![N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B12117465.png)
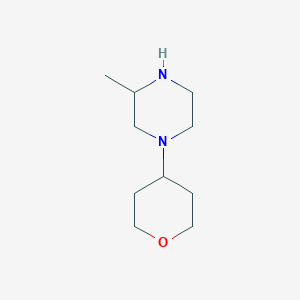
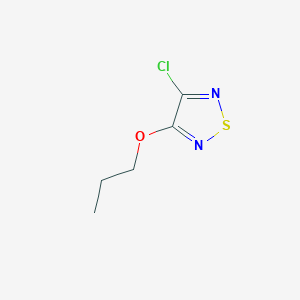


![5,8,8-Trimethyl-2,4-dioxo-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B12117483.png)
![1,3,4-Thiadiazol-2-amine, 5-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]-](/img/structure/B12117488.png)
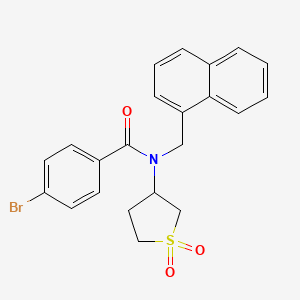

![2-[(cyclopropylcarbonyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12117504.png)
